![molecular formula C12H13ClN2O3S B3138198 Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate CAS No. 449177-15-5](/img/structure/B3138198.png)
Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate
Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The structure of thiophene derivatives can be elucidated from their spectral information .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, Michael addition and subsequent 5-exo-dig cyclization of 1,6-enynes and potassium sulfide can happen in the presence of CuCl2 to give indenone intermediate .
Scientific Research Applications
Dye Synthesis and Application on Fabrics
Ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate, a derivative closely related to the compound , has been utilized in the synthesis of disperse dyes. These dyes have been applied to polyester and nylon 6.6 fabrics, exhibiting excellent fastness properties and a range of appealing shades (Abolude et al., 2021).
Fluorescence Property Studies
Another related compound, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, demonstrates intriguing fluorescence properties. This characteristic makes it a potential candidate for applications in optical and electronic materials (Guo Pusheng, 2009).
Heterocyclic Dye Synthesis for Textile Dyeing
Research on ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and its analogs has led to the development of novel heterocyclic disperse dyes. These dyes are particularly suitable for dyeing polyester fibers, offering a spectrum of colors and good fastness properties (Iyun et al., 2015).
Potential Anti-Cancer Agents
In the realm of pharmaceutical research, derivatives of thiophene and benzothiophene, which are structurally similar to the queried compound, have been synthesized and evaluated as anti-cancer agents. These compounds have shown promising activity against various cancer cell lines (Mohareb et al., 2016).
Fungicidal and Plant Growth Regulation Activities
Ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, a compound sharing a similar thiophene structure, has been identified to possess fungicidal and plant growth regulation activities. This suggests potential applications in agriculture (Minga, 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 5-(3-chloropropanoylamino)-4-cyano-3-methylthiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-3-18-12(17)10-7(2)8(6-14)11(19-10)15-9(16)4-5-13/h3-5H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCHBHKPVOLCJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CCCl)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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